molecular formula C15H14N4O3S B2513144 N-{4-[(1H-indazol-4-ylamino)sulfonyl]phenyl}acetamide CAS No. 860650-78-8

N-{4-[(1H-indazol-4-ylamino)sulfonyl]phenyl}acetamide

Cat. No.: B2513144
CAS No.: 860650-78-8
M. Wt: 330.36
InChI Key: VEMGCIUNDVAVEA-UHFFFAOYSA-N
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Description

N-{4-[(1H-Indazol-4-ylamino)sulfonyl]phenyl}acetamide is a synthetic compound of interest in medicinal chemistry and oncology research, combining sulfonamide and acetamide pharmacophores with an indazole scaffold. Compounds featuring the indazole core, such as certain indazole derivatives, have been investigated as potent inhibitors of receptor tyrosine kinases (RTKs), showing promise in preclinical models for their anti-tumor activity . Similarly, molecular hybrids incorporating sulfonamide and acetamide groups have been studied for their potential to inhibit key enzymes like dihydrofolate reductase (DHFR), a established target for antimicrobial and anticancer agents . The structural design of this reagent suggests potential utility as a biochemical tool for developing novel therapeutic agents, particularly in kinase and enzyme inhibition assays. Researchers can employ this compound to explore new pathways in cell proliferation and for the synthesis of more complex molecules for biological evaluation. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[4-(1H-indazol-4-ylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c1-10(20)17-11-5-7-12(8-6-11)23(21,22)19-15-4-2-3-14-13(15)9-16-18-14/h2-9,19H,1H3,(H,16,18)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMGCIUNDVAVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2C=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501320737
Record name N-[4-(1H-indazol-4-ylsulfamoyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824440
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

860650-78-8
Record name N-[4-(1H-indazol-4-ylsulfamoyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mechanism of Action

The mechanism of action of N-{4-[(1H-indazol-4-ylamino)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. Indazole derivatives are known to inhibit various enzymes and receptors, leading to their biological effects . For example, they can inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The table below compares key structural and molecular characteristics of N-{4-[(1H-Indazol-4-ylamino)sulfonyl]phenyl}acetamide with similar compounds from the evidence:

Compound Name (ID) Substituent/Group Molecular Formula Molecular Weight Key Structural Notes
Target Compound 1H-Indazol-4-ylamino C₁₅H₁₄N₄O₃S 330.36 Indazole moiety for potential kinase interaction
N-[4-[(4-Methylpiperazinyl)sulfonyl]phenyl]acetamide (35) 4-Methylpiperazinyl C₁₃H₁₉N₃O₃S 297.37 Piperazine enhances solubility and CNS penetration
N4-Acetylsulfamethazine (5) 4,6-Dimethyl-2-pyrimidinyl C₁₀H₁₂N₂O₄S 256.28 Pyrimidine ring for antitubercular activity
N-[4-[[(3-Chloro-4-methoxyphenyl)amino]sulfonyl]phenyl]acetamide (15) 3-Chloro-4-methoxyphenyl C₁₅H₁₅ClN₂O₅S 370.80 Halogen and methoxy groups improve lipophilicity
N-{[4-(4-Methoxybenzenesulfonamido)phenyl]sulfonyl}acetamide 4-Methoxybenzenesulfonamido C₁₅H₁₆N₂O₆S₂ 408.48 Dihedral angle (83.2°) stabilizes conformation
Paracetamol (N-(4-Hydroxyphenyl)acetamide) 4-Hydroxyphenyl C₈H₉NO₂ 151.16 Lacks sulfonamide; classic analgesic

Notes:

  • The indazole group in the target compound may facilitate π-π stacking or hydrogen bonding with biological targets, distinct from the pyrimidine (compound 5) or piperazine (compound 35) moieties in analogs.

Pharmacological Activities

Analgesic and Anti-inflammatory Activity
  • Compound 35 (piperazinyl derivative) demonstrated analgesic activity comparable to paracetamol, likely due to enhanced solubility from the basic piperazine group .
  • Paracetamol () acts via cyclooxygenase inhibition, but sulfonamide-containing analogs (e.g., compound 35) may target alternate pathways, such as NMDA receptor modulation .
Antitubercular and Antimicrobial Activity
  • N4-Acetylsulfamethazine (5) and related sulfonamides (e.g., compound 15) showed antitubercular activity, attributed to sulfonamide inhibition of dihydropteroate synthase (DHPS) in Mycobacterium tuberculosis .
  • N-{[4-(4-Methoxybenzenesulfonamido)phenyl]sulfonyl}acetamide () was synthesized as a sulfonamide antibiotic derivative, highlighting the role of sulfonamide groups in bacterial enzyme targeting .
Antiproliferative Activity

Physicochemical and Crystallographic Insights

  • Conformational Stability : The dihedral angle (83.2°) in N-{[4-(4-Methoxybenzenesulfonamido)phenyl]sulfonyl}acetamide stabilizes its conformation via intramolecular C–H⋯O interactions, a feature that may influence binding to target proteins .
  • Hydrogen Bonding : Compounds like compound 15 () and the target compound likely utilize N–H⋯O and S=O groups for crystal packing and target interaction, affecting bioavailability .

Biological Activity

N-{4-[(1H-indazol-4-ylamino)sulfonyl]phenyl}acetamide is a compound of significant interest due to its potential biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an indazole moiety, which is known for its diverse biological activities. The compound's structure contributes to its interaction with various biological targets, making it a candidate for further pharmacological studies.

Anticancer Activity

Research has indicated that compounds with similar structures to this compound exhibit notable anticancer properties. For instance, derivatives containing the indazole nucleus have shown cytotoxic effects against various cancer cell lines. A study reported that certain indazole derivatives demonstrated IC50 values in the low micromolar range against HCT-116 and MCF-7 cell lines, indicating their potential as anticancer agents .

CompoundCell LineIC50 (µM)
Indazole Derivative 1HCT-1161.9
Indazole Derivative 2MCF-72.3
Reference Drug (Doxorubicin)HCT-1163.23

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various pathogens. Similar compounds have shown activity against both Gram-positive and Gram-negative bacteria. For example, a study highlighted that certain benzimidazole derivatives exhibited inhibitory activity against Staphylococcus aureus and Escherichia coli, suggesting that the sulfonamide group may enhance antimicrobial properties .

PathogenActivityMIC (µg/mL)
S. aureusInhibition2
E. coliInhibition5

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Interaction : Similar compounds have been shown to interact with various receptors, including tyrosine kinases, leading to altered signaling pathways associated with tumor growth.
  • Antimicrobial Mechanisms : The presence of the sulfonamide group may interfere with bacterial folic acid synthesis, contributing to its antimicrobial effects.

Case Studies

Several studies have explored the pharmacological potential of related compounds:

  • Study on Indazole Derivatives : A series of indazole derivatives were synthesized and evaluated for their anticancer properties. The most active compounds displayed significant cytotoxicity against several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
  • Antimicrobial Evaluation : Research conducted on benzimidazole derivatives highlighted their effectiveness against resistant strains of bacteria, providing insights into their potential use in treating infections caused by multidrug-resistant organisms .

Q & A

Q. What are the recommended synthetic routes for N-{4-[(1H-indazol-4-ylamino)sulfonyl]phenyl}acetamide, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions:
  • Step 1 : Condensation of 1H-indazol-4-amine with a sulfonyl chloride derivative under basic conditions (e.g., NaHCO₃, pH 8–9) to form the sulfamoyl intermediate .
  • Step 2 : Acetylation of the resulting intermediate using acetyl chloride or acetic anhydride in anhydrous solvents (e.g., DCM or THF) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity. Monitor reactions via TLC or HPLC .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • NMR : Confirm proton environments (e.g., indazole NH at δ 10–12 ppm, sulfonamide protons at δ 7–8 ppm) .
  • IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and acetamide C=O (~1650 cm⁻¹) .
  • X-ray Crystallography : Resolve intramolecular interactions (e.g., C–H⋯O hydrogen bonds stabilizing the sulfamoyl group) .

Q. What in vitro assays are suitable for initial biological screening?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Antimicrobial Activity : Broth microdilution (MIC against S. aureus or E. coli) .
  • Anti-inflammatory Potential : COX-1/COX-2 inhibition assays using ELISA .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How does the sulfamoyl group influence target binding kinetics?

  • Methodological Answer : Computational and experimental approaches:
  • Molecular Docking : Simulate interactions with enzymes (e.g., carbonic anhydrase or kinases) using AutoDock Vina .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding affinity (KD) to purified targets .
  • Structure-Activity Relationship (SAR) : Modify the sulfamoyl group (e.g., substituents on indazole) and compare IC₅₀ values .

Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer : Address bioavailability and metabolic stability:
  • Pharmacokinetic Profiling : Assess plasma half-life (t₁/₂) and tissue distribution in rodent models .
  • Metabolite Identification : Use LC-MS/MS to detect hepatic metabolites (e.g., deacetylation or sulfonamide cleavage) .
  • Prodrug Design : Mask the sulfamoyl group with ester linkages to enhance membrane permeability .

Q. How can researchers optimize selectivity to minimize off-target effects?

  • Methodological Answer : Employ orthogonal screening platforms:
  • Selectivity Panels : Test against 50+ kinases or GPCRs .
  • Cryo-EM : Visualize compound-target complexes to identify critical binding residues .
  • Transcriptomics : Compare gene expression profiles in treated vs. untreated cells .

Data Contradiction Analysis

Q. How should conflicting cytotoxicity data (e.g., varying IC₅₀ across cell lines) be interpreted?

  • Methodological Answer : Investigate context-dependent factors:
  • Cell Line Genetics : Compare p53 status or ABC transporter expression (e.g., MDR1) .
  • Assay Conditions : Standardize oxygen tension (normoxia vs. hypoxia) and serum concentration .
  • Redundancy Checks : Validate with clonogenic assays or 3D tumor spheroid models .

Tables of Key Data

Property Value/Technique Reference
Molecular Weight 346.38 g/mol
LogP (Predicted) 2.1 ± 0.3
Key Functional Groups Sulfonamide, Acetamide, Indazole
Biological Targets Kinases, COX-2, Bacterial Dihydrofolate Reductase

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